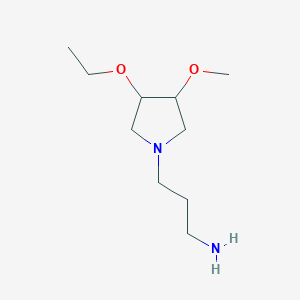

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine

Overview

Description

Molecular Structure Analysis

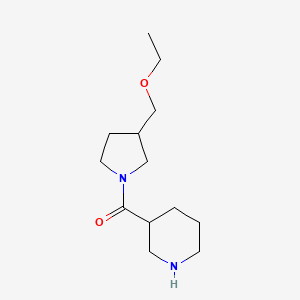

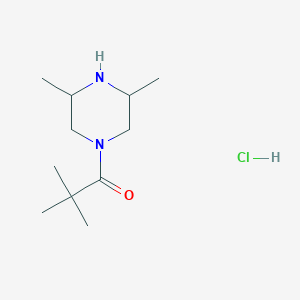

The molecular structure of 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Synthesis of Complex Organic Molecules

Researchers have developed methodologies for the synthesis of N-substituted pyrrolidine derivatives, highlighting the significance of pyrrolidine scaffolds in medicinal chemistry. For instance, the synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring was explored, resulting in compounds with potential biological activities (Tangella Nagendra Prasad et al., 2021). This research underscores the versatility of pyrrolidine derivatives in drug development.

Polymerization Processes

Another area of application is in the polymerization field, where methacrylic monomers containing pendent tertiary amine functional groups were synthesized and polymerized. These monomers demonstrate the ability to undergo phase transitions in response to temperature and pH changes, offering potential for responsive materials (Bing Yu & A. Lowe, 2009).

Development of Functional Materials

Functional modification of materials such as polyvinyl alcohol/acrylic acid hydrogels through amine compounds shows potential for medical applications due to enhanced thermal stability and biological activities of the modified polymers (H. M. Aly & H. L. A. El-Mohdy, 2015). This research indicates the role of amines in creating materials with specific functional properties.

Catalyst Development

Research on palladium(II) complexes with (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins shows the utility of amine derivatives in catalysis. These complexes demonstrate active catalytic behavior influenced by the complex structure and olefin chain length, showcasing the potential for selective chemical synthesis (Zethu Zulu et al., 2020).

Safety and Hazards

Mechanism of Action

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, determines how the compound is processed in the body and its bioavailability. Environmental factors such as pH, temperature, and the presence of other compounds can influence these processes and the compound’s stability and efficacy.

properties

IUPAC Name |

3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-3-14-10-8-12(6-4-5-11)7-9(10)13-2/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAAKRVVPNQTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OC)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

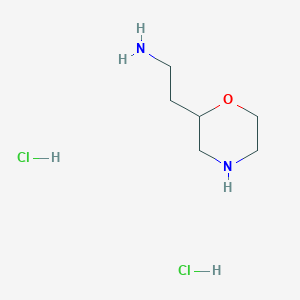

![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)

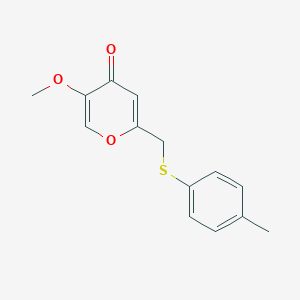

![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)